molecular formula C6H8O18P4-8 B1263335 1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

Cat. No. B1263335
M. Wt: 492.01 g/mol
InChI Key: CIPFCGZLFXVXBG-FTSGZOCFSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-) is octaanion of 1D-myo-inositol 1,3,4,5-tetrakisphosphate arising from global deprotonation of the phosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1D-myo-inositol 1,3,4,5-tetrakisphosphate.

Scientific Research Applications

Cellular Function and Synthesis of Analogs

  • 1D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is produced from D-myo-inositol 1,4,5-trisphosphate in stimulated cells. Despite extensive research, its exact cellular function remains unclear, although it has identified binding sites in various tissues and acts synergistically with Ins(1,4,5)P3. Research has focused on synthesizing structural analogs like 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate to understand its receptor recognition and activation mechanisms better (Horne & Potter, 2001).

Role in Inositol Polyphosphate 5-Phosphatase Regulation

  • Ins(1,3,4,5)P4 is a substrate of the 43-kDa type I inositol polyphosphate 5-phosphatase. It undergoes transient and okadaic acid-sensitive inhibition in various cell types, including astrocytes and leukemia cells. This inhibition is regulated by Ca2+/calmodulin kinase II phosphorylation, highlighting a novel regulatory mechanism of type I 5-phosphatase in intact cells (Communi et al., 2001).

Design for Specific Binding Applications

  • A biotinylated molecule containing Ins(1,3,4,5)P4 was synthesized for application in biotin-avidin techniques. This molecule maintains the binding affinity and selectivity of the original Grp1 PH domain and can differentiate Grp1 PH domain from PLCδ(1) PH domain, indicating its potential in specific intracellular targeting (Anraku et al., 2011).

Importance in T Lymphocyte Development

  • Ins(1,3,4,5)P4 is crucial for T lymphocyte development. Mice with a disrupted gene encoding Ins(1,4,5)P3 3-kinase isoform B, which phosphorylates Ins(1,4,5)P3 to Ins(1,3,4,5)P4, exhibited severe T cell deficiency. This indicates that Ins(1,3,4,5)P4 and its synthesizing enzyme play a vital role in T cell precursor responsiveness and development (Pouillon et al., 2003).

properties

Product Name

1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

Molecular Formula

C6H8O18P4-8

Molecular Weight

492.01 g/mol

IUPAC Name

[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1-,2-,3?,4-,5+,6?/m0/s1

InChI Key

CIPFCGZLFXVXBG-FTSGZOCFSA-F

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O

synonyms

inositol 1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate, D-isomer
inositol-1,3,4,5-tetrakisphosphate, DL-isomer
inositol-1,3,4,5-tetraphosphate
Ins(1,3,4,5)P(4)
Ins(1,3,4,5)P4
Ins-1,3,4,5-P4
myo-inositol-1,3,4,5-tetrakisphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
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1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
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1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
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1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
Reactant of Route 6
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

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